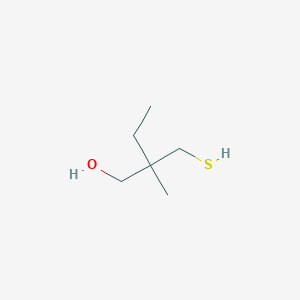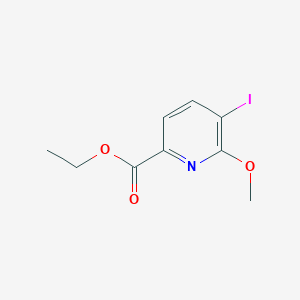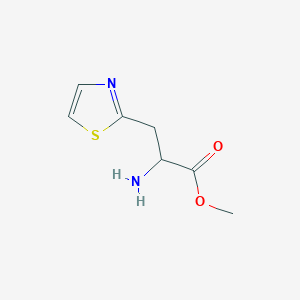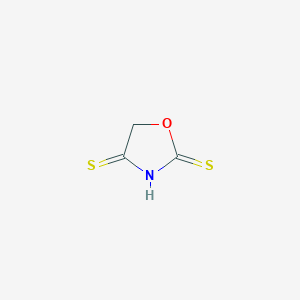
Oxazolidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine-2,4-dithione is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure It is a derivative of oxazolidine, where the oxygen atom is replaced by sulfur atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,4-dithione typically involves the reaction of primary amines with carbon disulfide and formaldehyde. One common method is the condensation of primary amines with carbon disulfide to form dithiocarbamates, which then react with formaldehyde to yield this compound. This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Oxazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiocarbamate.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiocarbamates.
Substitution: Various substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Oxazolidine-2,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes
Mecanismo De Acción
The mechanism of action of oxazolidine-2,4-dithione involves its interaction with specific molecular targets. It can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine-2,4-dione: Similar in structure but contains oxygen instead of sulfur.
Thiazolidine-2,4-dione: Contains a sulfur atom at the 2 position and oxygen at the 4 position.
Oxazolidinone: Contains an oxygen atom at the 2 position and a carbonyl group at the 4 position
Uniqueness
Oxazolidine-2,4-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing drugs and materials .
Propiedades
Fórmula molecular |
C3H3NOS2 |
|---|---|
Peso molecular |
133.20 g/mol |
Nombre IUPAC |
1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7) |
Clave InChI |
GBFMQFSZQMXGDO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)NC(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



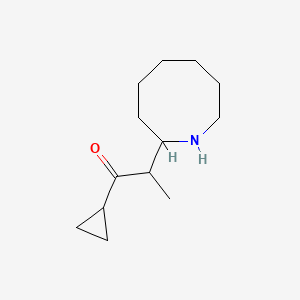
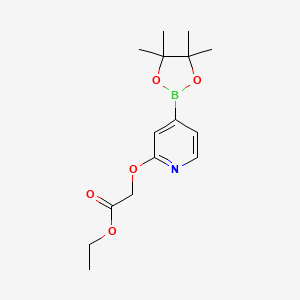
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
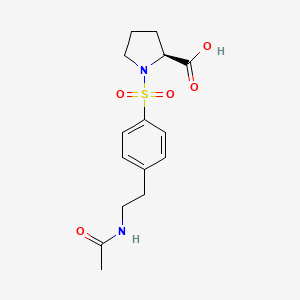
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
